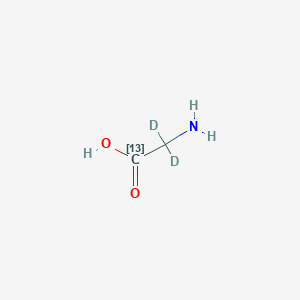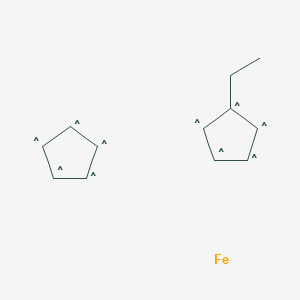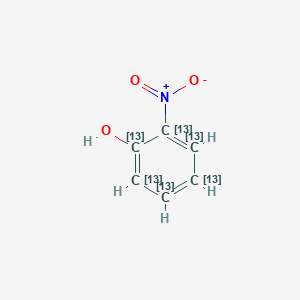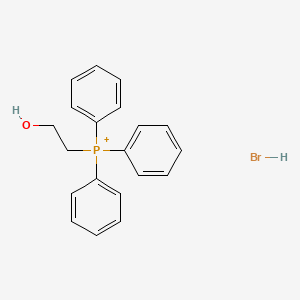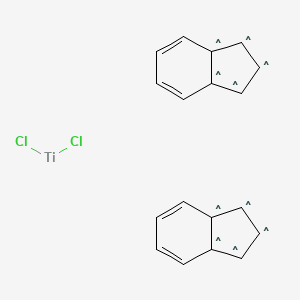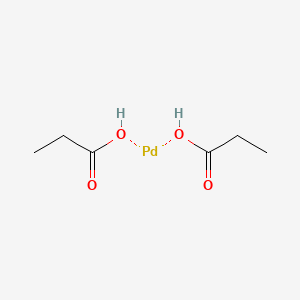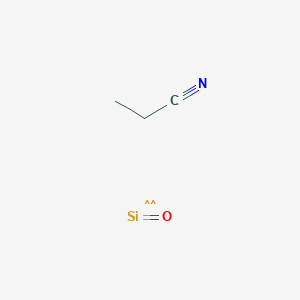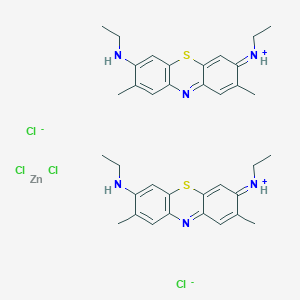
Basic blue 24 zinc chloride double salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
New Methylene Blue N is an organic compound belonging to the thiazine class of heterocycles. It is widely used as a blue dye or stain and has applications in various scientific fields, including biology, chemistry, and medicine. The compound is known for its ability to bind to nucleic acids, making it a valuable tool in histology and cytology for staining cells and tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
New Methylene Blue N can be synthesized through a series of chemical reactions involving the condensation of dimethyl-p-phenylenediamine with formaldehyde and subsequent oxidation. The reaction typically occurs in an acidic medium, and the final product is isolated through crystallization .
Industrial Production Methods
In industrial settings, New Methylene Blue N is produced in large quantities using similar synthetic routes but optimized for scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is often purified through recrystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
New Methylene Blue N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to leuco methylene blue, a colorless form of the dye.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Oxidized derivatives of New Methylene Blue N.
Reduction: Leuco methylene blue.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
New Methylene Blue N has a wide range of applications in scientific research:
Histology and Cytology: Used as a staining agent to visualize cells and tissues under a microscope.
Photodynamic Therapy: Acts as a photosensitizer for the photodynamic inactivation of microorganisms.
Biochemical Assays: Utilized in various assays to measure enzyme activity and detect nucleic acids.
Neuroprotection: Investigated for its potential neuroprotective properties and cognitive benefits
Mécanisme D'action
New Methylene Blue N exerts its effects by binding to nucleic acids, neutralizing and crosslinking with RNA. This interaction causes the co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses, making living young erythrocytes microscopically visible as dark-blue clusters and filaments . Additionally, it can generate reactive oxygen species when exposed to specific wavelengths of light, making it effective in photodynamic therapy .
Comparaison Avec Des Composés Similaires
New Methylene Blue N is closely related to other thiazine dyes, such as:
Methylene Blue: An older stain widely used in various applications.
Brilliant Cresyl Blue: Another thiazine dye used for similar purposes.
Toluidine Blue: A dye with similar staining properties but different chemical structure
New Methylene Blue N stands out due to its specific binding affinity for nucleic acids and its effectiveness in photodynamic therapy, making it a unique and valuable compound in scientific research .
Propriétés
IUPAC Name |
dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21N3S.4ClH.Zn/c2*1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;;/h2*7-10,19H,5-6H2,1-4H3;4*1H;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSDOPFNXGFRS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].Cl[Zn]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Cl4N6S2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


